molecular formula C40H67N5O26 B013821 N,N',N'',N''',N''''-Pentaacetylchitopentaose CAS No. 36467-68-2

N,N',N'',N''',N''''-Pentaacetylchitopentaose

Cat. No. B013821
CAS RN: 36467-68-2
M. Wt: 1034 g/mol
InChI Key: BZBKTWJIYTYFBH-YSJWDAEMSA-N
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Description

Synthesis Analysis

The synthesis of N,N',N'',N''',N''''-Pentaacetylchitopentaose involves the acetylation of chitooligosaccharides, which are derived from chitin. A notable synthesis approach is the concise synthesis of 4-methylumbelliferyl-penta-N-acetylchitopentaoside, a related compound, which demonstrates the feasibility of obtaining peracetylated chitooligosaccharides through the treatment of partially N-acetylated chitooligosaccharides with acetic anhydride and sodium acetate. This method provides a pathway to synthesize N,N',N'',N''',N''''-Pentaacetylchitopentaose by isolating peracetylated chitopentaoside from a mixture of peracetylated chitooligosaccharides (Huang, 2009).

Molecular Structure Analysis

The molecular structure of N,N',N'',N''',N''''-Pentaacetylchitopentaose, like its synthesis analogues, is characterized by the presence of acetyl groups attached to the nitrogen atoms of the glucosamine units. This modification significantly alters the physical and chemical properties of the molecule compared to its unmodified counterpart, chitopentaose. The structure is key to its interaction with biological molecules, such as enzymes, where it can act as an inhibitor or a structural mimic of natural substrates.

Chemical Reactions and Properties

N,N',N'',N''',N''''-Pentaacetylchitopentaose can undergo various chemical reactions typical of acetylated oligosaccharides, including deacetylation under certain conditions to yield chitopentaose or further chemical modifications to attach fluorescent or other functional groups, enhancing its utility in biochemical assays (Huang, 2009).

Scientific Research Applications

Synthesis and Inhibition Effects on Chitinase

N,N',N'',N''',N''''-Pentaacetylchitopentaose has been synthesized and investigated for its inhibition effects on chitinase. The synthesis involved a sequence of chemical reactions leading to the target compound, which demonstrated significant stability and inhibition potency against chitinase (Huang, 2009).

Plant Gene Expression Responses

In plant biology, N-acetylchitooligosaccharides, closely related to N,N',N'',N''',N''''-Pentaacetylchitopentaose, have been studied for their impact on gene expression in rice. They act as potent elicitors, inducing defense reactions and affecting the expression of numerous genes, including those related to signal transduction (Akimoto-Tomiyama et al., 2003).

Nitrogen Utilization Efficiency in Crops

Research on nitrogen utilization in crops like oats has implications for the application of compounds like N,N',N'',N''',N''''-Pentaacetylchitopentaose. The physiological efficiency of nitrogen in these plants could be influenced by such compounds, affecting growth and yield (Isfan, 1993).

Antibiotic Biosynthesis

N,N',N'',N''',N''''-Pentaacetylchitopentaose and similar compounds are relevant in the context of antibiotic biosynthesis, as demonstrated by the isolation and analysis of genes like isopenicillin N synthetase from various microorganisms. These studies contribute to our understanding of antibiotic production pathways (Samson et al., 1985).

properties

IUPAC Name

N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H67N5O26/c1-11(51)41-21-28(58)32(17(7-47)63-36(21)62)68-38-23(43-13(3)53)30(60)34(19(9-49)65-38)70-40-25(45-15(5)55)31(61)35(20(10-50)67-40)71-39-24(44-14(4)54)29(59)33(18(8-48)66-39)69-37-22(42-12(2)52)27(57)26(56)16(6-46)64-37/h16-40,46-50,56-62H,6-10H2,1-5H3,(H,41,51)(H,42,52)(H,43,53)(H,44,54)(H,45,55)/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36?,37+,38+,39+,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBKTWJIYTYFBH-YSJWDAEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)NC(=O)C)O)CO)CO)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H67N5O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1034.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N',N'',N''',N''''-Pentaacetylchitopentaose

Citations

For This Compound
24
Citations
B Li, L Liu, D Zhang, S Guo - Microorganisms, 2023 - mdpi.com
Armillaria sp. 541, a genus of root-infecting fungi, forms a symbiosis with traditional Chinese medicine Gastrodia elata (Orchid) and Polyporus umbellatus via extensive networks of …
Number of citations: 6 0-www-mdpi-com.brum.beds.ac.uk
A Saito, T Shinya, K Miyamoto… - Applied and …, 2007 - Am Soc Microbiol
N,N′-Diacetylchitobiose [(GlcNAc) 2 ] induces the transcription of chitinase (chi) genes in Streptomyces coelicolor A3(2). Physiological studies showed that (GlcNAc) 2 addition …
Number of citations: 66 journals.asm.org
P Berton, JL Shamshina, S Ostadjoo, CA King… - Carbohydrate …, 2018 - Elsevier
Chitin, one of Nature’s most abundant biopolymers, can be obtained by either traditional chemical pulping or by extraction using the ionic liquid (IL) 1-ethyl-3-methylimidazolium acetate. …
M Kurakake, Y Amai - Journal of Food Science, 2022 - Wiley Online Library
In applications of chitin, one of the most abundant resources on earth, human milk oligosaccharides with many health functions were synthesized by transglycosylation of β‐N‐…
T Hirano, R Uehara, H Shiraishi… - Journal of Applied …, 2015 - jstage.jst.go.jp
Chitin oligosaccharide deacetylase (COD) is an enzyme that generates β-N-acetyl-D-glucosaminyl-(1, 4)-D-glucosamine from N, N′-diacetylchitobiose. COD has been found only in …
Number of citations: 9 www.jstage.jst.go.jp
NK Bui, S Turk, S Buckenmaier… - Biochemical …, 2011 - Elsevier
The essential cell wall peptidoglycan is the target of several components of the innate immune system and its disruption results in lysis of invading bacteria. The pathogen Streptococcus …
P Bojarová, P Chytil, B Mikulová, L Bumba… - Polymer …, 2017 - pubs.rsc.org
Novel conjugates of N-(2-hydroxypropyl) methacrylamide (HPMA) copolymers tethered with chitooligosaccharidic epitopes of varying lengths were shown to be potent ligands of a …
Number of citations: 34 0-pubs-rsc-org.brum.beds.ac.uk
M Noguchi, T Fujieda, WC Huang… - Helvetica Chimica …, 2012 - Wiley Online Library
A facile and practical method for synthesis of sugar oxazolines (=dihydrooxazoles) from the corresponding N‐acetyl‐2‐amino sugars has been developed by using 2‐chloro‐1,3‐…
SA Walker, V Viprey, JA Downie - Proceedings of the …, 2000 - National Acad Sciences
Changes in intracellular calcium in pea root hairs responding to Rhizobium leguminosarum bv. viciae nodulation (Nod) factors were analyzed by using a microinjected calcium-sensitive …
Number of citations: 271 www.pnas.org
J Muller, C Staehelin, ZP Xie, G Neuhaus-Url… - Plant …, 2000 - academic.oup.com
Rhizobial Nod factors (NFs) function as nodulation signals that trigger symbiotic responses of leguminous host plants. NFs consist of a chitin oligomer backbone carrying a fatty acid at …
Number of citations: 48 0-academic-oup-com.brum.beds.ac.uk

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